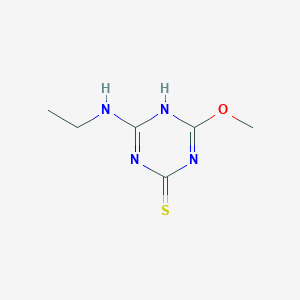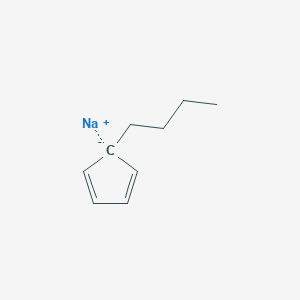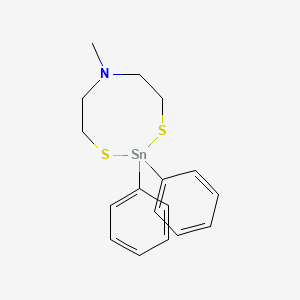
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- is an organic compound with the molecular formula C_8H_12O It is characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure, making it a versatile molecule in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-phenyl-1-butyne and 1-bromo-3-heptene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Product Isolation: After the reaction is complete, the product is isolated using standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), hydroxylating agents (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Halogenated or hydroxylated derivatives
Wissenschaftliche Forschungsanwendungen
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying the receptor’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-6-hepten-1-yn-3-ol: Similar structure but lacks the phenyl group.
3-Methyl-1-phenylpent-1-yn-3-ol: Similar structure but with a different carbon chain length.
6-Hepten-3-yn-1-ol: Similar structure but lacks the methyl and phenyl groups.
Uniqueness
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- is unique due to the presence of both a phenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112399-72-1 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
3-methyl-1-phenylhept-6-en-1-yn-3-ol |
InChI |
InChI=1S/C14H16O/c1-3-4-11-14(2,15)12-10-13-8-6-5-7-9-13/h3,5-9,15H,1,4,11H2,2H3 |
InChI-Schlüssel |
ZQOHXWYDVDKWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)(C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



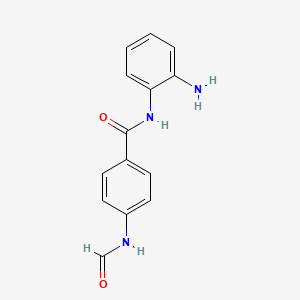
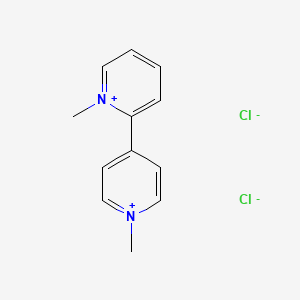
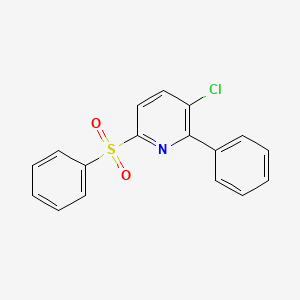
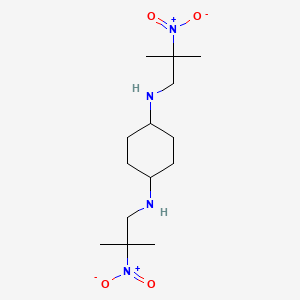
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
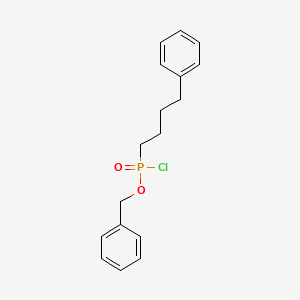
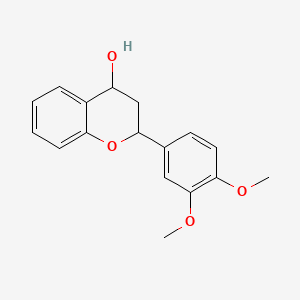
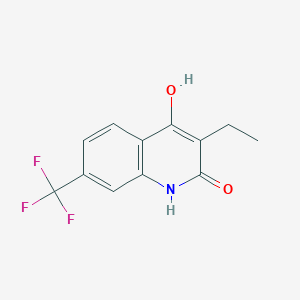
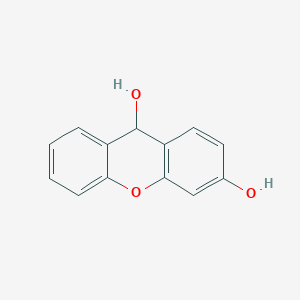
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
